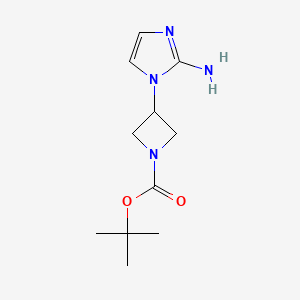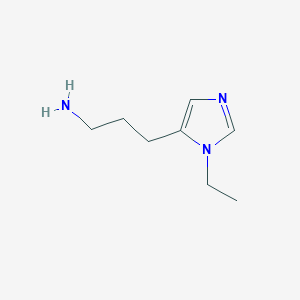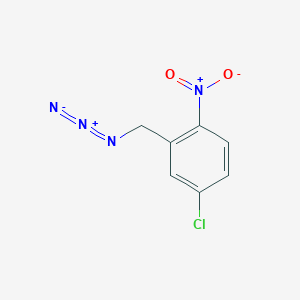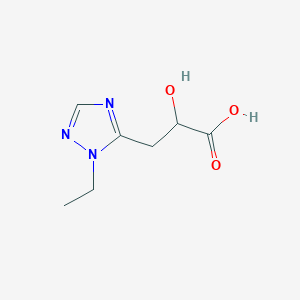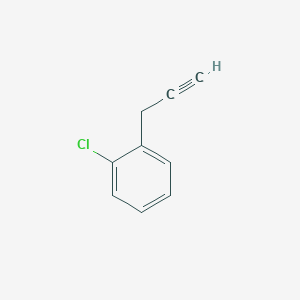
1-Chloro-2-(prop-2-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(prop-2-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(prop-2-en-1-yl)benzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives like 1-amino-2-(prop-2-yn-1-yl)benzene.
- Oxidation reactions produce compounds like 1-chloro-2-(prop-2-yn-1-yl)benzaldehyde.
- Reduction reactions result in 1-chloro-2-(prop-2-en-1-yl)benzene .
Aplicaciones Científicas De Investigación
1-Chloro-2-(prop-2-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The prop-2-yn-1-yl group can undergo oxidative and reductive transformations, influencing the compound’s reactivity and biological activity . The pathways involved include the formation of reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-Chloro-4-(prop-2-yn-1-yl)benzene
- 1-Bromo-2-(prop-2-yn-1-yl)benzene
- 1-Chloro-2-(prop-2-en-1-yl)benzene
Uniqueness: 1-Chloro-2-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H7Cl |
|---|---|
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
1-chloro-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 |
Clave InChI |
VIIHQTGGWUKXCH-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



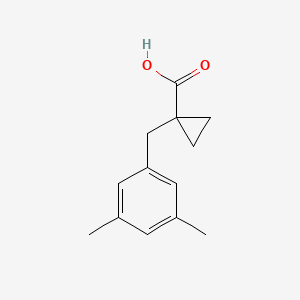

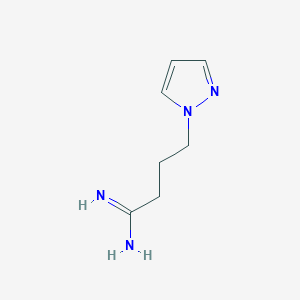
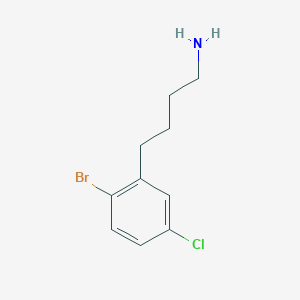
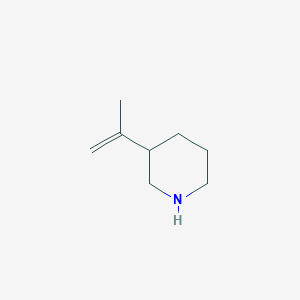
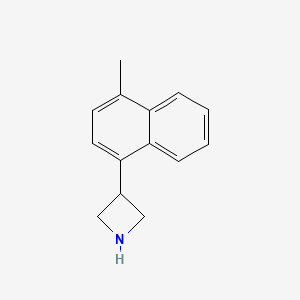
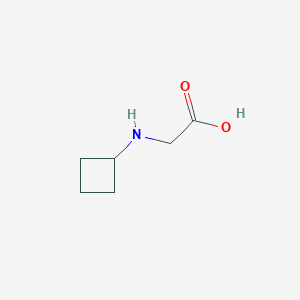
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)

